10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Overview
Description
“10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one” is a complex organic compound. Unfortunately, there isn’t much specific information available about this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. It’s likely that it undergoes reactions typical of similar organic compounds .Scientific Research Applications
Androgen Biosynthesis Inhibitors : Two derivatives of the compound were identified as inhibitors of androgen biosynthesis, useful in understanding steroid structure and function (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Cardiac Aglycone Source : It was isolated from the root bark of Periploca sepium Bunge, a traditional Chinese herbal medicine, and studied for its crystal structure, providing insights into the conformation of cyclopentane rings in natural compounds (Zhang, Bao, Wu, Yu, & Li, 2012).
Carcinogenicity Studies : Various derivatives were synthesized and studied for their carcinogenic potential, contributing to understanding the molecular mechanisms of cancer development (Coombs, 1966; Ribeiro, Hadfield, Clayton, Vose, & Coombs, 1983; Coombs, Russell, Jones, & Ribeiro, 1985).
Chemical Synthesis and Structural Analysis : Research has focused on the synthesis and structural elucidation of this compound and its derivatives, contributing to the field of organic chemistry and materials science (Ketuly, Hadi, Khaledi, & Tiekink, 2010; Nie, Wang, & Zhou, 2006; Giuffrida, Kohnke, Parisi, Raymo, & Stoddart, 1994).
Antimicrobial and Antitumor Activities : Studies have explored the antimicrobial and antitumor properties of derivatives, particularly in the context of synthesizing new pharmaceuticals (Shaheen, Ali, Rosario, & Shah, 2014).
Pharmaceutical Intermediates : The compound has been used as an intermediate in the synthesis of hormone pharmaceuticals, highlighting its role in drug development (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Future Directions
properties
IUPAC Name |
10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRNUNYBVFVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331425 | |
Record name | Androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Androstan-3-one | |
CAS RN |
118371-41-8 | |
Record name | Androstan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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